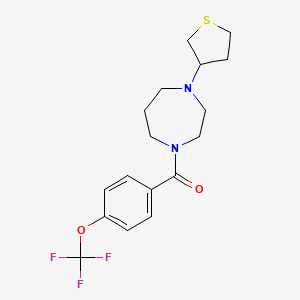
1-(2-Chloropyridine-3-carbonyl)-4-(4-methylbenzenesulfonyl)-1,4-diazepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chloropyridine-3-carbonyl)-4-(4-methylbenzenesulfonyl)-1,4-diazepane is a synthetic compound that belongs to the class of diazepanes. It has gained attention in recent years due to its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 1-(2-Chloropyridine-3-carbonyl)-4-(4-methylbenzenesulfonyl)-1,4-diazepane is not well understood. However, it is believed to act as a competitive inhibitor by binding to the active site of enzymes and preventing their catalytic activity.
Biochemical and Physiological Effects:
1-(2-Chloropyridine-3-carbonyl)-4-(4-methylbenzenesulfonyl)-1,4-diazepane has been shown to have various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells and to have anti-inflammatory properties. It has also been shown to have anxiolytic and sedative effects.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-Chloropyridine-3-carbonyl)-4-(4-methylbenzenesulfonyl)-1,4-diazepane has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also a potent inhibitor that can be used in small concentrations. However, it has limitations in terms of its selectivity and specificity as an inhibitor. It may also have off-target effects that need to be considered.
Orientations Futures
There are several future directions for the study of 1-(2-Chloropyridine-3-carbonyl)-4-(4-methylbenzenesulfonyl)-1,4-diazepane. One direction is the development of more selective and potent inhibitors that can be used in the treatment of various diseases. Another direction is the investigation of the compound's effects on different biological processes and pathways. Additionally, the use of 1-(2-Chloropyridine-3-carbonyl)-4-(4-methylbenzenesulfonyl)-1,4-diazepane as a tool in the study of protein-protein interactions and signal transduction pathways can also be explored.
Méthodes De Synthèse
The synthesis of 1-(2-Chloropyridine-3-carbonyl)-4-(4-methylbenzenesulfonyl)-1,4-diazepane involves a multi-step process. The first step involves the reaction of 2-chloronicotinic acid with thionyl chloride to form 2-chloronicotinoyl chloride. The second step involves the reaction of 2-chloronicotinoyl chloride with 4-methylbenzenesulfonyl chloride to form 2-chloro-3-(4-methylbenzenesulfonyl)nicotinoyl chloride. The third step involves the reaction of 2-chloro-3-(4-methylbenzenesulfonyl)nicotinoyl chloride with 1,4-diazepane to form 1-(2-Chloropyridine-3-carbonyl)-4-(4-methylbenzenesulfonyl)-1,4-diazepane.
Applications De Recherche Scientifique
1-(2-Chloropyridine-3-carbonyl)-4-(4-methylbenzenesulfonyl)-1,4-diazepane has potential applications in scientific research. It has been used as a ligand in the development of selective and potent inhibitors for various enzymes such as protein kinases, phosphodiesterases, and proteases. It has also been used as a tool in the study of protein-protein interactions and as a probe for the investigation of biological processes.
Propriétés
IUPAC Name |
(2-chloropyridin-3-yl)-[4-(4-methylphenyl)sulfonyl-1,4-diazepan-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O3S/c1-14-5-7-15(8-6-14)26(24,25)22-11-3-10-21(12-13-22)18(23)16-4-2-9-20-17(16)19/h2,4-9H,3,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIKDSACHOAIZIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCN(CC2)C(=O)C3=C(N=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloropyridine-3-carbonyl)-4-(4-methylbenzenesulfonyl)-1,4-diazepane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[2-[(2-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B2989135.png)


![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-[3-(2,3,5-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2989142.png)

![1-[4-(3-Chlorophenyl)piperazino]-3-{[3-(trifluoromethyl)phenyl]sulfanyl}-2-propanol](/img/structure/B2989146.png)
![6-(4-fluorobenzyl)-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2989148.png)
![3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methoxybenzyl)propanamide](/img/structure/B2989149.png)
![2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-nitrophenyl)acetamide](/img/structure/B2989150.png)
![5-(1,3-benzodioxol-5-ylmethylsulfamoyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-fluorobenzamide](/img/structure/B2989152.png)
